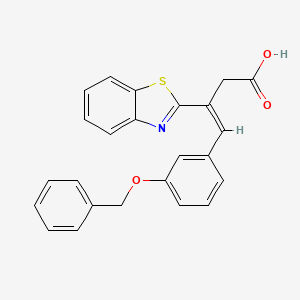

![molecular formula C18H17N5O2S B2545302 N-(2-(1-etil-7-oxo-1H-pirrolo[2,3-c]piridin-6(7H)-il)etil)benzo[c][1,2,5]tiadiazol-5-carboxamida CAS No. 2034461-13-5](/img/structure/B2545302.png)

N-(2-(1-etil-7-oxo-1H-pirrolo[2,3-c]piridin-6(7H)-il)etil)benzo[c][1,2,5]tiadiazol-5-carboxamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

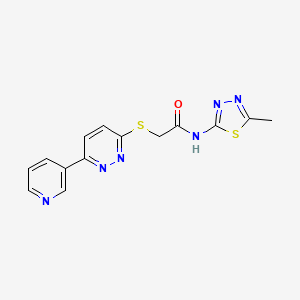

N-(2-(1-Ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a synthetic organic molecule composed of a pyrrolo[2,3-c]pyridin-6(7H)-one ring system, benzo[c][1,2,5]thiadiazole moiety, and a carboxamide functional group. Its structure suggests significant potential in medicinal chemistry due to its unique arrangement of pharmacophores.

Aplicaciones Científicas De Investigación

Chemistry

This compound's unique framework makes it valuable in the development of new synthetic methodologies.

Biology

It can act as a ligand in biochemical assays to probe enzyme interactions.

Medicine

Due to its structural features, it might exhibit antiviral, anticancer, or antibacterial properties. In vitro and in vivo studies would be necessary to ascertain these activities.

Industry

Mecanismo De Acción

Target of Action

The primary target of the compound N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is the Fibroblast Growth Factor Receptor (FGFR) family . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions .

Mode of Action

Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in the activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide exhibits potent inhibitory activity against FGFR1, 2, and 3 .

Biochemical Pathways

The abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers . N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide, by inhibiting FGFR, can potentially disrupt these pathways and halt the progression of these cancers .

Pharmacokinetics

It is mentioned that the compound has a low molecular weight , which could potentially influence its ADME (Absorption, Distribution, Metabolism, and Excretion) properties and bioavailability.

Result of Action

In vitro, N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide inhibits breast cancer 4T1 cell proliferation and induces its apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide generally involves multi-step procedures:

Step 1: Synthesis of the pyrrolo[2,3-c]pyridin-6(7H)-one core, usually starting from commercially available pyridine derivatives.

Step 2: Formation of the benzo[c][1,2,5]thiadiazole unit via cyclization reactions involving substituted benzene derivatives and thiourea.

Step 3: Linking the core structures through a coupling reaction to form the final carboxamide compound.

Industrial Production Methods

Industrial-scale production might use optimized versions of these steps to enhance yield and purity. Catalysts, such as palladium complexes in cross-coupling reactions, might be employed alongside solvent systems like dimethylformamide (DMF) or dichloromethane (DCM).

Análisis De Reacciones Químicas

Types of Reactions

N-(2-(1-Ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide can undergo various types of chemical reactions, including:

Oxidation: Transforming the ethyl group to a carboxylic acid.

Reduction: Converting the ketone group to a secondary alcohol.

Substitution: Replacing the benzo[c][1,2,5]thiadiazole moiety with other heterocycles.

Common Reagents and Conditions

Oxidation: Using oxidizing agents like potassium permanganate (KMnO₄) under acidic conditions.

Reduction: Utilizing reducing agents like lithium aluminum hydride (LiAlH₄).

Substitution: Employing halogenated reagents under basic conditions.

Major Products Formed

Depending on the reaction, products can range from alcohol and carboxylic acid derivatives to substituted heterocycles.

Comparación Con Compuestos Similares

Comparison with Other Compounds

Compared to other heterocyclic carboxamides, this compound's inclusion of the benzo[c][1,2,5]thiadiazole moiety confers additional electronic and steric properties.

List of Similar Compounds

N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-carboxamide

N-(2-(1-ethyl-7-oxo-1H-indole-6-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)propyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

This provides a broad overview of the chemical, synthesis, and application aspects of N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide. Want to explore any specific section further?

Propiedades

IUPAC Name |

N-[2-(1-ethyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N5O2S/c1-2-22-8-5-12-6-9-23(18(25)16(12)22)10-7-19-17(24)13-3-4-14-15(11-13)21-26-20-14/h3-6,8-9,11H,2,7,10H2,1H3,(H,19,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJIQTKQLTYANCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC2=C1C(=O)N(C=C2)CCNC(=O)C3=CC4=NSN=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,5-dimethylphenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide](/img/structure/B2545219.png)

![2-(2-(Benzo[d][1,3]dioxol-5-yl)acetamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2545221.png)

![8-ethyl-3-(2-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2545222.png)

![2-chloro-N-[2-(dimethylamino)-2-phenylethyl]acetamide hydrochloride](/img/structure/B2545224.png)

![2-methyl-6-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]-2,3-dihydropyridazin-3-one](/img/structure/B2545226.png)

![N-(tert-butyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanamide](/img/structure/B2545228.png)

![12-(2-Phenyl-1,3-thiazole-4-carbonyl)-4,6,12-triazatricyclo[7.2.1.0^{2,7}]dodeca-2(7),3,5-triene](/img/structure/B2545231.png)

![8-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-[(4-chlorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2545233.png)

![N-[(4-fluorophenyl)methyl]-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2545239.png)